molecular formula C16H16N2O B14538600 2-Amino-3-(4-methylphenyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 62147-57-3

2-Amino-3-(4-methylphenyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B14538600
CAS No.: 62147-57-3
M. Wt: 252.31 g/mol
InChI Key: ISRCWJMINIVDRH-UHFFFAOYSA-N
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Description

2-Amino-3-(4-methylphenyl)-3,4-dihydroisoquinolin-1(2H)-one is a complex organic compound with a unique structure that includes an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-methylphenyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of aniline derivatives with aldehydes, followed by cyclization and reduction steps to form the isoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-methylphenyl)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the isoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions include various substituted isoquinolines, quinolines, and tetrahydroisoquinolines, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-Amino-3-(4-methylphenyl)-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-methylphenyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. The pathways involved may include signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one
  • 2-Amino-3-(4-chlorophenyl)-3,4-dihydroisoquinolin-1(2H)-one
  • 2-Amino-3-(4-methoxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one

Uniqueness

2-Amino-3-(4-methylphenyl)-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to similar compounds.

Properties

CAS No.

62147-57-3

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

2-amino-3-(4-methylphenyl)-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C16H16N2O/c1-11-6-8-12(9-7-11)15-10-13-4-2-3-5-14(13)16(19)18(15)17/h2-9,15H,10,17H2,1H3

InChI Key

ISRCWJMINIVDRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=CC=CC=C3C(=O)N2N

Origin of Product

United States

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